molecular formula C17H15FN2O B14171447 N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide CAS No. 902313-59-1

N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide

Cat. No.: B14171447
CAS No.: 902313-59-1
M. Wt: 282.31 g/mol
InChI Key: OPRRPBAXVZRZDD-UHFFFAOYSA-N
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Description

N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a benzyl group attached to the nitrogen atom, a fluorine atom at the 5-position, and a carboxamide group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Mechanism of Action

The mechanism of action of N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide is unique due to the presence of all three substituents (benzyl, fluorine, and methyl) on the indole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

902313-59-1

Molecular Formula

C17H15FN2O

Molecular Weight

282.31 g/mol

IUPAC Name

N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide

InChI

InChI=1S/C17H15FN2O/c1-20(11-12-5-3-2-4-6-12)17(21)16-10-13-9-14(18)7-8-15(13)19-16/h2-10,19H,11H2,1H3

InChI Key

OPRRPBAXVZRZDD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N2)C=CC(=C3)F

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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